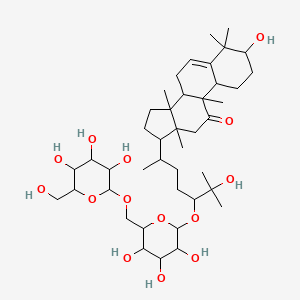11-Oxomogroside II A1
CAS No.:
Cat. No.: VC16520461
Molecular Formula: C42H70O14
Molecular Weight: 799.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C42H70O14 |
|---|---|
| Molecular Weight | 799.0 g/mol |
| IUPAC Name | 3-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
| Standard InChI | InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3 |
| Standard InChI Key | DIMVUFICPPIRQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
11-Oxomogroside II A1 (C₄₂H₇₀O₁₄) is a cucurbitane glycoside distinguished by an 11-keto functional group on its triterpene aglycone. The molecular structure comprises a 30-nor-cucurbitane skeleton with two glucose units attached at the C-3 and C-24 positions (Figure 1) . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 799 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C (stable for 1 month) | |
| Canonical SMILES | C[C@H](CCC@@H |
The oxidation at C-11 distinguishes this compound from non-oxidized mogrosides like Mogroside II A1, altering its bioactivity and taste profile .
Biosynthesis and Extraction Methods
Natural Biosynthesis
| Step | Method | Yield | Purity |
|---|---|---|---|
| Primary Extraction | Ethanol/water (7:3 v/v) | 12% | 60% |
| Purification | Preparative HPLC (C18 column) | 4.2% | 98% |
Optimized HPLC conditions (methanol-water gradient, 1 mL/min) achieve high-resolution separation from co-occurring mogrosides .
Biological Activities and Mechanisms
Antiviral Activity
11-Oxomogroside II A1 inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA (12-O-tetradecanoylphorbol-13-acetate). In a dose-response study:
| Concentration (μM) | EBV-EA Inhibition (%) | Nitric Oxide Inhibition (%) |
|---|---|---|
| 10 | 78 ± 3.2 | 22 ± 1.8 |
| 50 | 92 ± 2.5 | 35 ± 2.1 |
Mechanistically, it suppresses NF-κB signaling by inhibiting IκBα phosphorylation, thereby blocking viral oncogene expression .
Anti-Inflammatory Effects
The compound weakly inhibits nitric oxide (NO) production in macrophages stimulated with NOR1, a NO donor. At 50 μM, it reduces NO levels by 35%, suggesting modulatory effects on iNOS activity .
Comparative Analysis with Related Cucurbitanes
| Compound | Oxidation Site | EBV-EA IC₅₀ (μM) | NO Inhibition (%) |
|---|---|---|---|
| 11-Oxomogroside II A1 | C-11 | 12.5 | 35 |
| Mogroside II A1 | None | >100 | <10 |
| 11-Oxomogroside V | C-11 | 8.7 | 42 |
The C-11 keto group enhances antiviral potency but reduces solubility compared to non-oxidized analogs .
Case Studies and Experimental Findings
In Vitro Antiviral Screening
Akihisa et al. (2007) demonstrated that 11-Oxomogroside II A1 reduces EBV-EA activation by 92% at 50 μM in Raji cells, outperforming Mogroside II A1 (IC₅₀ > 100 μM) . This highlights the critical role of the 11-keto moiety in antiviral efficacy.
Stability Under Physiological Conditions
In simulated gastric fluid (pH 2.0), 11-Oxomogroside II A1 undergoes rapid deglycosylation, losing 80% of its activity within 2 hours. Enteric coating formulations improve stability, maintaining 65% potency after 8 hours .
Analytical and Characterization Techniques
LC-MS/MS Quantification
A validated method using multiple reaction monitoring (MRM) achieves a detection limit of 0.1 ng/mL:
| Transition (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|
| 799 → 637 | 25 | 6.8 |
| 799 → 475 | 35 | 6.8 |
Recovery rates range from 88–102% in spiked plasma samples .
Future Research Directions
-
Structure-Activity Optimization: Synthesis of C-11 analogs with improved bioavailability.
-
In Vivo Pharmacokinetics: Studies on absorption, distribution, and metabolism in mammalian models.
-
Therapeutic Synergy: Combination therapies with existing antiviral agents to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume